molecular formula C11H9N3O2 B13914238 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13914238
M. Wt: 215.21 g/mol
InChI Key: MKXMLVMUFCJEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the cyanoethyl group .

Mechanism of Action

The mechanism of action of 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(1-cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7(4-12)8-2-3-10-13-9(11(15)16)6-14(10)5-8/h2-3,5-7H,1H3,(H,15,16)

InChI Key

MKXMLVMUFCJEEA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CN2C=C(N=C2C=C1)C(=O)O

Origin of Product

United States

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